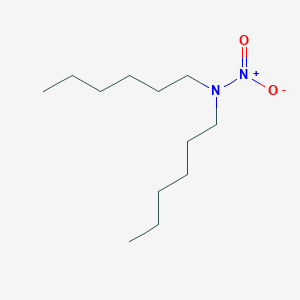
2,2-Dihexyl-1-oxohydrazine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitrodihexylamine: is an organic compound belonging to the class of nitrosamines. It is characterized by the presence of a nitro group (-NO2) attached to a dihexylamine structure. Nitrosamines are known for their diverse applications and potential biological activities, making them a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitrodihexylamine typically involves the nitration of dihexylamine. This process can be carried out using nitric acid (HNO3) as the nitrating agent under controlled conditions. The reaction is usually performed at low temperatures to prevent decomposition and ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of N-Nitrodihexylamine may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Nitrodihexylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso compounds.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the nitro group under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted nitro compounds.
Scientific Research Applications
Chemistry: N-Nitrodihexylamine is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities and materials.
Biology: In biological research, N-Nitrodihexylamine is studied for its potential mutagenic and carcinogenic properties. It serves as a model compound to understand the effects of nitrosamines on biological systems.
Medicine: Research into the medicinal applications of N-Nitrodihexylamine includes its potential use in cancer therapy. Its ability to alkylate DNA makes it a candidate for antitumor research.
Industry: N-Nitrodihexylamine finds applications in the production of rubber and plastics, where it acts as a stabilizer and curing agent. Its role in the synthesis of other industrial chemicals is also significant.
Mechanism of Action
The mechanism of action of N-Nitrodihexylamine involves its ability to undergo metabolic activation. This process typically involves the formation of reactive intermediates, such as nitroso compounds, which can interact with cellular components. The primary molecular targets include DNA, where the compound can induce mutations and potentially lead to carcinogenesis. The pathways involved in its activation often include cytochrome P450 enzymes, which facilitate the conversion of N-Nitrodihexylamine to its active forms.
Comparison with Similar Compounds
- N-Nitrosodiphenylamine
- N-Nitrosodimethylamine
- 2-Nitrodiphenylamine
Comparison: N-Nitrodihexylamine is unique due to its specific dihexylamine structure, which influences its reactivity and biological activity. Compared to N-Nitrosodiphenylamine and N-Nitrosodimethylamine, N-Nitrodihexylamine may exhibit different metabolic pathways and target specificities. The presence of the dihexylamine moiety can also affect its solubility and interaction with other molecules, making it distinct from other nitrosamines.
Properties
CAS No. |
21983-64-2 |
|---|---|
Molecular Formula |
C12H26N2O2 |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
N,N-dihexylnitramide |
InChI |
InChI=1S/C12H26N2O2/c1-3-5-7-9-11-13(14(15)16)12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
PMOALVGAFMXIGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















